molecular formula C8H6N2O5 B289894 7-nitro-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione CAS No. 89159-37-5

7-nitro-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione

Cat. No. B289894
CAS RN: 89159-37-5
M. Wt: 210.14 g/mol
InChI Key: LAKPWIPRNZPABO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-nitro-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione, also known as NMDA receptor antagonist, is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in the laboratory to study the mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 7-nitro-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione involves the inhibition of the 7-nitro-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione receptor. This compound binds to the receptor and blocks the ion channel, which prevents the influx of calcium ions into the cell. This inhibition leads to a decrease in the excitatory neurotransmitter release, which results in the suppression of synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
7-nitro-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione has several biochemical and physiological effects. This compound has been shown to decrease the release of glutamate, which is an excitatory neurotransmitter. Additionally, this compound has been shown to increase the release of GABA, which is an inhibitory neurotransmitter. These effects lead to the suppression of synaptic plasticity and learning and memory processes.

Advantages and Limitations for Lab Experiments

The advantages of using 7-nitro-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione in lab experiments include its specificity for the 7-nitro-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione receptor, its ability to inhibit the receptor, and its potential therapeutic applications. However, the limitations of using this compound include its toxicity, its potential side effects, and its limited solubility in water.

Future Directions

There are several future directions for the research on 7-nitro-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione. One direction is the investigation of the potential therapeutic applications of this compound in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is the development of more specific and less toxic 7-nitro-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione receptor antagonists. Additionally, the investigation of the structure-activity relationship of this compound can lead to the development of more potent and selective 7-nitro-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione receptor antagonists.

Synthesis Methods

The synthesis of 7-nitro-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione is a complex process that involves several steps. The most common method of synthesis involves the reaction between 6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione and nitric acid. This reaction leads to the formation of 7-nitro-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione. Other methods of synthesis include the use of acetic anhydride, sulfuric acid, and sodium nitrite.

Scientific Research Applications

7-nitro-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione is widely used in scientific research due to its 7-nitro-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione receptor antagonist properties. This compound is used to study the mechanism of action of 7-nitro-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione receptors, which are involved in synaptic plasticity and learning and memory processes. Additionally, this compound is used to investigate the role of 7-nitro-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione receptors in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

CAS RN

89159-37-5

Molecular Formula

C8H6N2O5

Molecular Weight

210.14 g/mol

IUPAC Name

6-methyl-7-nitro-1,5-dihydrofuro[3,4-c]pyridine-3,4-dione

InChI

InChI=1S/C8H6N2O5/c1-3-6(10(13)14)4-2-15-8(12)5(4)7(11)9-3/h2H2,1H3,(H,9,11)

InChI Key

LAKPWIPRNZPABO-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C2=C(C(=N1)O)C(=O)OC2)[N+](=O)[O-]

SMILES

CC1=C(C2=C(C(=O)N1)C(=O)OC2)[N+](=O)[O-]

Canonical SMILES

CC1=C(C2=C(C(=O)N1)C(=O)OC2)[N+](=O)[O-]

Origin of Product

United States

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